

Unveiling the Molecular Architecture of Gelomuloside B: A Technical Guide

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Compound of Interest		
Compound Name:	Gelomuloside B	
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[City, State] – [Date] – A comprehensive technical guide detailing the chemical characterization of **Gelomuloside B**, a flavonoid glycoside isolated from the seeds of Suregada multiflora, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's structural elucidation, presenting key data in a structured format and outlining the experimental methodologies employed.

Core Chemical Structure and Properties

Gelomuloside B is a complex flavonoid glycoside with the molecular formula $C_{28}H_{32}O_{15}$ and a molecular weight of 608.54 g/mol .[1] The systematic name for this compound is 7-[(6-O- α -L-arabinopyranosyl- β -D-glucopyranosyl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. The fundamental structure consists of a flavone backbone, specifically a derivative of apigenin, attached to a disaccharide moiety.

The structural backbone is a flavone, a class of flavonoids characterized by a C6-C3-C6 carbon framework. In **Gelomuloside B**, the aglycone part is 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, also known as acacetin. The sugar component, a neohesperidoside, is attached at the C-7 position of the flavone core. This disaccharide consists of an α -L-rhamnopyranosyl unit linked to a β -D-glucopyranosyl unit.

Spectroscopic Data for Structural Elucidation



The definitive structure of **Gelomuloside B** was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the precise assignment of the chemical structure. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for the protons and carbons of **Gelomuloside B**.

Table 1: ¹H NMR Spectral Data of **Gelomuloside B** (in DMSO-d₆)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.88	S	
H-6	6.46	d	2.1
H-8	6.83	d	2.1
H-2'	7.97	d	8.9
H-3'	7.15	d	8.9
H-5'	7.15	d	8.9
H-6'	7.97	d	8.9
4'-OCH₃	3.85	S	
H-1" (Glc)	5.10	d	7.3
H-1''' (Rha)	5.14	br s	
CH₃ (Rha)	0.81	d	6.0
OH-5	12.96	S	

Table 2: ¹³C NMR Spectral Data of **Gelomuloside B** (in DMSO-d₆)



Carbon	Chemical Shift (δ, ppm)	Carbon	Chemical Shift (δ, ppm)
C-2	164.2	C-6" (Glc)	66.8
C-3	103.2	C-1''' (Rha)	100.5
C-4	182.0	C-2''' (Rha)	70.4
C-5	161.2	C-3''' (Rha)	70.6
C-6	99.8	C-4''' (Rha)	71.9
C-7	162.8	C-5''' (Rha)	68.3
C-8	95.0	C-6''' (Rha)	17.8
C-9	157.1		
C-10	105.5	_	
C-1'	123.0	_	
C-2'	128.5	_	
C-3'	114.2	_	
C-4'	162.2	_	
C-5'	114.2	_	
C-6'	128.5	_	
4'-OCH₃	55.5	_	
C-1" (Glc)	99.8	_	
C-2" (Glc)	73.1	_	
C-3" (Glc)	76.5	_	
C-4" (Glc)	69.5	_	
C-5" (Glc)	75.8	_	

Mass Spectrometry (MS)



Fast Atom Bombardment Mass Spectrometry (FAB-MS) provided crucial information for determining the molecular weight and fragmentation pattern of **Gelomuloside B**. The negative ion FAB-MS spectrum showed a prominent pseudomolecular ion peak [M-H]⁻ at m/z 607, confirming the molecular weight of 608.

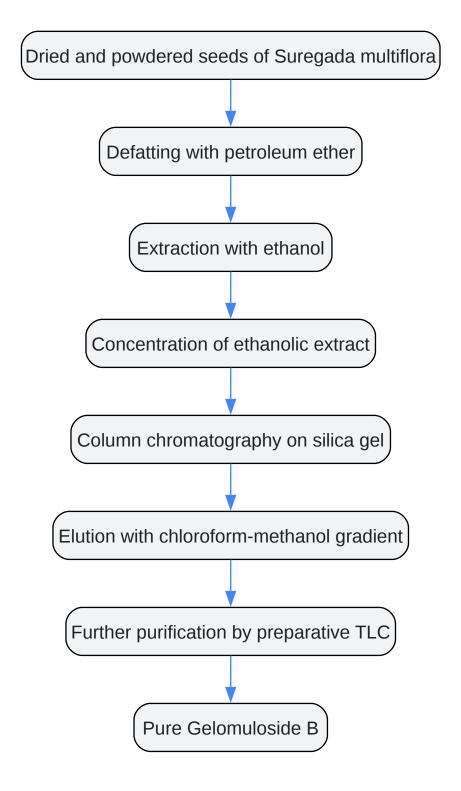
Experimental Protocols

The isolation and structural elucidation of **Gelomuloside B** involved a series of meticulous experimental procedures.

Isolation of Gelomuloside B

The general workflow for the isolation of **Gelomuloside B** from the seeds of Suregada multiflora is as follows:





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Isolation workflow for Gelomuloside B.

• Plant Material: The seeds of Suregada multiflora were collected, air-dried, and pulverized.

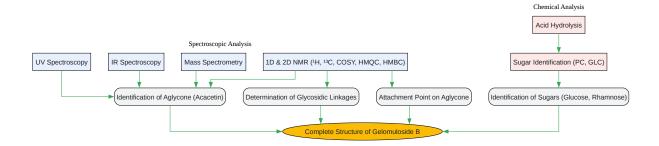


- Defatting: The powdered seeds were first defatted using petroleum ether to remove lipids and other nonpolar compounds.
- Extraction: The defatted material was then subjected to exhaustive extraction with ethanol.
- Concentration: The ethanolic extract was concentrated under reduced pressure to yield a crude residue.
- Chromatographic Separation: The crude extract was subjected to column chromatography on silica gel.
- Gradient Elution: The column was eluted with a gradient of chloroform and methanol, with increasing polarity.
- Purification: Fractions containing Gelomuloside B were further purified using preparative thin-layer chromatography (TLC) to yield the pure compound.

Structure Elucidation Methodology

The logical process for determining the chemical structure of **Gelomuloside B** is outlined below:





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Logical workflow for structure elucidation.

- UV and IR Spectroscopy: Preliminary analysis using UV and IR spectroscopy indicated the presence of a flavonoid skeleton.
- Mass Spectrometry: FAB-MS was employed to determine the molecular weight and the masses of the aglycone and sugar moieties.
- NMR Spectroscopy: A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, and HMBC) was conducted to assign all proton and carbon signals and to establish the connectivity within the aglycone and the sugar units, as well as the linkage between them.
- Acid Hydrolysis: To confirm the identity of the sugar components, Gelomuloside B was subjected to acid hydrolysis, which cleaved the glycosidic bonds.
- Sugar Analysis: The resulting monosaccharides were identified as D-glucose and Lrhamnose by comparison with authentic samples using paper chromatography (PC) and



gas-liquid chromatography (GLC).

This comprehensive guide provides a detailed overview of the chemical structure and characterization of **Gelomuloside B**, offering a valuable resource for scientists engaged in natural product chemistry and drug discovery.

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References

- 1. researchgate.net [researchgate.net]
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